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(S)-2-nitro-6, 7-dihydro-5H-
imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of
biphenyl analogues of the anti-tuberculosis drug PA-824 (Pretomanid). The information
presented herein is based on published experimental data and aims to facilitate the rational
design of more potent nitroimidazole-based anti-tubercular agents.

Introduction

PA-824 is a nitroimidazooxazine that has shown significant promise in the treatment of
tuberculosis, including drug-resistant strains. A key feature of its mechanism of action is the
reductive activation of its nitro group within Mycobacterium tuberculosis, leading to the
generation of reactive nitrogen species that are lethal to the bacteria. This activation is effective
against both replicating and non-replicating (hypoxic) mycobacteria. Biphenyl analogues of PA-
824 have been synthesized and evaluated to explore the impact of modifying the lipophilic tail
on the compound's efficacy and pharmacokinetic properties. This guide summarizes the key
findings from these studies.

Comparative Efficacy of Biphenyl Analogues

The anti-tubercular activity of a series of para-linked biphenyl analogues of PA-824 was
evaluated against replicating M. tuberculosis using the Microplate Alamar Blue Assay (MABA)
and against non-replicating bacteria in the Low-Oxygen-Recovery Assay (LORA). The
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minimum inhibitory concentration (MIC) is a measure of the potency of an antimicrobial agent.
The data reveals a significant correlation between the lipophilicity (cLogP) and the electron-
withdrawing properties of the substituents on the terminal phenyl ring and the anti-tubercular

activity.[1]
Compound ID Biphehyl MABA MIC LORA MIC cLogP
Substituent (R) (pM) (UM)
PA-824 4'-OCFs3 0.16 1.3 3.84
la H 0.44 25 3.98
1b 4'-F 0.17 1.3 4.12
1c 4'-Cl 0.07 0.6 4.69
1d 4'-Br 0.05 0.5 4.84
le 4'-| 0.04 0.4 5.21
1f 4'-CF3 0.04 0.4 4.85
1g 4'-CN 0.12 1.0 3.42
1lh 4'-NO2 0.14 1.1 3.96
1i 4'-CHs 0.22 2.0 4.54
1j 4'-OCHs 0.35 2.8 4.00
1k 3'4'-(OCHs)2 0.45 4.0 3.65
1l 3',4'-Cl2 0.03 0.3 5.40

Key Structure-Activity Relationship Insights

The data from the comparative table highlights several key SAR trends for the biphenyl
analogues of PA-824:

» Impact of Lipophilicity: There is a clear trend showing that increased lipophilicity (higher
cLogP) of the substituent on the terminal phenyl ring generally leads to enhanced anti-
tubercular activity (lower MIC) against both replicating and non-replicating M. tuberculosis.
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» Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the terminal
phenyl ring is beneficial for activity. Halogens (F, Cl, Br, I) and other electron-withdrawing
groups like trifluoromethyl (CFs), cyano (CN), and nitro (NOz) generally result in more potent
analogues compared to the unsubstituted analogue or those with electron-donating groups
(e.g., CHs, OCHs3).

o Positional Isomers: Studies have shown that para-linked biphenyls are the most active,
followed by meta-linked and then ortho-linked analogues.[1] This suggests that the spatial
arrangement of the biphenyl rings is crucial for optimal interaction with the drug's target or
activating enzyme.

o Combined Effects: The most potent analogues are those that combine high lipophilicity with
strong electron-withdrawing character. For instance, the 3',4'-dichloro substituted analogue
(11) exhibits the lowest MIC in this series.

Experimental Protocols
Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the
minimum inhibitory concentration (MIC) of compounds against replicating Mycobacterium
tuberculosis.

e Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth
supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The turbidity
of the suspension is adjusted to a McFarland standard of 1.0.

e Drug Dilution: The test compounds are serially diluted in a 96-well microplate containing 7H9
broth.

 Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells
containing no drug are included.

 Incubation: The microplates are incubated at 37°C for 7 days.
» Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

e Second Incubation: The plates are re-incubated for 24 hours.
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e Reading Results: The MIC is determined as the lowest concentration of the compound that
prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

Low-Oxygen-Recovery Assay (LORA)

The Low-Oxygen-Recovery Assay (LORA) is used to assess the activity of compounds against
non-replicating, hypoxic M. tuberculosis.

e Bacterial Culture:M. tuberculosis is cultured in Dubos Tween Albumin Broth until the late
stationary phase.

» Hypoxic Conditions: The bacterial culture is then subjected to anaerobic conditions in a
sealed container for a period of time to induce a state of non-replicating persistence.

o Drug Exposure: The hypoxic bacterial suspension is added to a 96-well plate containing
serial dilutions of the test compounds.

e Anaerobic Incubation: The plates are incubated under anaerobic conditions at 37°C for 10
days.

o Recovery Phase: After the anaerobic incubation, the plates are transferred to an aerobic
environment and incubated for a further 28 hours.

e Luminescence Measurement: The viability of the bacteria is determined by measuring the
luminescence produced by a recombinant luciferase-expressing strain of M. tuberculosis.
The MIC is the lowest drug concentration that causes a significant reduction in luminescence
compared to the drug-free control.

Visualization of Structure-Activity Relationships

The following diagram illustrates the key factors influencing the anti-tubercular activity of
biphenyl analogues of PA-824.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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